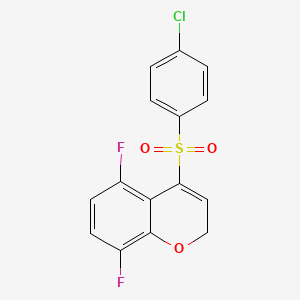

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene

Description

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-5,8-difluoro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF2O3S/c16-9-1-3-10(4-2-9)22(19,20)13-7-8-21-15-12(18)6-5-11(17)14(13)15/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUWRGEIMQJYSRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=C(C2=C(C=CC(=C2O1)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729006 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944950-71-4 | |

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)-5,8-difluoro-2H-1-benzopyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Sulfonylation of Chromene Derivatives

Initial sulfonylation is a key step in the synthesis, where a chromene precursor undergoes sulfonylation with chlorophenylsulfonyl reagents.

Reaction Conditions:

The process typically involves reacting a chroman-3-ol derivative with 3-chlorobenzenecarboperoxoic acid in dichloromethane at approximately 20°C for around 3 hours. This step introduces the chlorophenylsulfonyl group onto the chromene scaffold, forming 4-(4-chlorophenylsulfonyl)-5,8-difluoro-2H-chromene (CAS 944950-71-4).Yield and Purification:

The reaction yields about 64% of the desired sulfonylated chromene, with purification generally achieved via column chromatography or recrystallization.

Oxidation to Sulfone

The oxidation of sulfide intermediates to sulfones is achieved using peroxo acids.

Oxidizing Agent:

3-Chlorobenzenecarboperoxoic acid is employed as an oxidant in dichloromethane, converting the sulfide to the sulfone.Reaction Conditions:

Conducted at room temperature (~20°C) over 3 hours, ensuring selective oxidation without overoxidation or degradation.

The introduction of the sulfonyl group is further refined by reacting the intermediate with methanesulfonyl chloride in the presence of triethylamine.

Reaction Conditions:

This step occurs in dichloromethane at 20°C for 1 hour, facilitating the formation of the sulfonyl derivative.Purpose:

This step enhances the sulfonyl functionality, which is crucial for biological activity and further derivatization.

Overall Synthetic Route Summary

| Step | Reagents & Conditions | Purpose | Yield (%) |

|---|---|---|---|

| 1. Sulfonylation | 3-Chlorobenzenecarboperoxoic acid, dichloromethane, 20°C, 3 h | Introduction of chlorophenylsulfonyl group | 64 |

| 2. Oxidation | Peroxo acid, dichloromethane, 20°C, 3 h | Conversion to sulfone | — |

| 3. Sulfonylation | Methanesulfonyl chloride, triethylamine, dichloromethane, 20°C, 1 h | Further sulfonyl functionalization | — |

Alternative Preparation Strategies

a. Multi-step synthesis involving chlorobenzene derivatives:

- Starting from chlorobenzene, chlorosulfonation yields chlorobenzenesulfonyl chlorides.

- These intermediates undergo nucleophilic substitution or coupling with chromene derivatives under basic or catalytic conditions to form the sulfonylated chromene.

b. Cyclization and functionalization:

- The chromene core can be constructed via cyclization of appropriate phenolic precursors, followed by sulfonylation.

- The cyclization often employs acid catalysis or thermal cyclization in suitable solvents like toluene or xylene.

Data Tables and Reaction Conditions

| Step | Reagents | Solvent | Temperature | Duration | Yield | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation | 3-chlorobenzenecarboperoxoic acid | Dichloromethane | 20°C | 3 h | 64% | Introduction of sulfonyl group |

| Oxidation | Peroxo acid | Dichloromethane | 20°C | 3 h | — | Converts sulfide to sulfone |

| Sulfonylation | Methanesulfonyl chloride | Dichloromethane | 20°C | 1 h | — | Adds sulfonyl group |

Research Findings and Optimization

Yield Optimization:

The overall yield can be improved by controlling reaction temperatures, using excess reagents, and optimizing purification techniques.Selectivity:

The oxidation step is highly selective for sulfide to sulfone conversion, minimizing side reactions.Environmental Considerations: Use of dichloromethane necessitates proper handling and disposal due to its toxicity. Alternative greener solvents are under investigation.

Chemical Reactions Analysis

Types of Reactions: 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl chlorides or sulfonic acids.

Reduction: Reduction reactions can lead to the removal of fluorine atoms or the reduction of the sulfonyl group.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenylsulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products Formed:

Oxidation Products: Sulfonyl chlorides, sulfonic acids.

Reduction Products: Difluorinated chromenes, sulfonyl derivatives.

Substitution Products: Amine or alcohol derivatives of the chromene core.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development

One of the primary applications of 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene is in the development of pharmaceuticals. The compound serves as a key intermediate in the synthesis of various biologically active molecules. Its structure allows for modifications that can lead to enhanced pharmacological properties.

Case Study: Anticancer Agents

Research has indicated that derivatives of chromene compounds exhibit significant anticancer activity. For instance, studies have shown that modifying the sulfonyl group can enhance the selectivity and potency against specific cancer cell lines. This makes this compound a valuable precursor for new anticancer drugs.

Organic Synthesis

2. Building Block for Complex Molecules

In organic chemistry, this compound is utilized as a building block for synthesizing more complex organic molecules. Its unique functional groups enable chemists to perform various reactions, including:

- Sulfonation Reactions : The sulfonyl group can participate in electrophilic aromatic substitution reactions, facilitating the introduction of other functional groups.

- Fluorination : The difluoromethyl groups provide opportunities for further fluorination reactions, which are crucial in developing fluorinated pharmaceuticals.

Fine Chemical Intermediates

3. Industrial Applications

Beyond pharmaceuticals, this compound is also employed as a fine chemical intermediate in the production of agrochemicals and specialty chemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate in synthesizing biologically active compounds |

| Organic Synthesis | Acts as a building block for complex organic molecules |

| Fine Chemicals | Employed in manufacturing agrochemicals and specialty chemicals |

Mechanism of Action

The mechanism by which 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the binding affinity to these targets, leading to specific biological responses. The exact pathways and molecular targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Observations:

Chromene vs. Chroman Systems: The target compound’s 2H-chromene structure differs from the chroman (saturated oxygen heterocycle) in (S)-5,8-difluorochroman-4-amine hydrochloride. The unsaturated chromene core may increase planarity, facilitating interactions with aromatic residues in enzyme binding pockets .

Fluorine Substitution: Both the target compound and (S)-5,8-difluorochroman-4-amine hydrochloride feature 5,8-difluoro substitutions, which improve metabolic stability and membrane permeability compared to non-fluorinated analogs. However, the sulfonyl group in the target compound may reduce basicity relative to the amine in the chroman derivative .

Piperazine and Triazole Derivatives :

- Levocetirizine and related antihistamines (e.g., cetirizine derivatives) utilize a piperazine-chlorophenylmethyl motif for H1 receptor antagonism. The target compound lacks this motif but shares the 4-chlorophenyl group, which is critical for hydrophobic interactions in receptor binding .

- Triazole derivatives () prioritize hydrogen-bonding interactions via hydrazinyl and thiol groups, whereas the target compound’s sulfonyl group may engage in stronger dipole-dipole interactions or act as a hydrogen-bond acceptor .

Pharmacological and Physicochemical Implications

- Solubility and Bioavailability :

- Target Selectivity: The triazole-thiol compounds () exhibit antiviral activity, possibly via covalent bonding with cysteine residues in viral proteases. In contrast, the target compound’s sulfonyl group and chromene core may favor non-covalent interactions with serine or tyrosine residues in host enzymes .

- Synthetic Complexity :

Notes and Limitations

- Comparisons are based on structural analogs and inferred properties.

- Further studies are needed to validate the compound’s biological activity, toxicity, and metabolic profile.

Biological Activity

4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene (CAS No. 944950-71-4) is a synthetic compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by case studies and research findings.

- Molecular Formula : C₁₅H₉ClF₂O₃S

- Molecular Weight : 342.75 g/mol

- Structure : The compound features a chromene core substituted with a chlorophenyl sulfonyl group and difluoromethyl groups.

1. Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. A study evaluated various derivatives for their effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The results showed moderate to strong activity, suggesting that this compound may also possess similar effects due to structural similarities .

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

2. Enzyme Inhibition

The compound has been investigated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. In vitro assays demonstrated that derivatives of this compound can inhibit AChE effectively, with some showing IC50 values comparable to established inhibitors .

| Compound | IC50 Value (µM) |

|---|---|

| This compound | TBD (To Be Determined) |

| Standard AChE Inhibitor | 2.7 |

3. Anticancer Activity

Recent studies have explored the anticancer potential of chromene derivatives, indicating that they may induce apoptosis in cancer cell lines. For instance, compounds with structural similarities have shown promising results in inhibiting tumor growth and proliferation in various types of cancer cells .

Case Studies

- Study on Acetylcholinesterase Inhibition : A series of coumarin derivatives were synthesized and tested for their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, highlighting the efficacy of structural modifications similar to those in this compound .

- Antibacterial Screening : Another research effort focused on evaluating the antibacterial properties of sulfonamide derivatives against various pathogens. The results indicated that several compounds demonstrated significant inhibition against Staphylococcus aureus, suggesting a broader spectrum of antibacterial activity for compounds related to the target molecule .

Q & A

What synthetic methodologies are most effective for preparing 4-((4-Chlorophenyl)sulfonyl)-5,8-difluoro-2H-chromene, and how can reaction conditions be optimized?

Level: Basic

Answer:

A key approach involves base-mediated annulation of ortho-hydroxychalcones or bromoallyl sulfones to construct the chromene core, as demonstrated in analogous 4H-chromene syntheses . For the sulfonyl group introduction, nucleophilic substitution or coupling reactions with 4-chlorophenylsulfonyl chloride could be employed, similar to sulfonamide derivatization strategies in related compounds . Optimization should focus on:

- Solvent selection (e.g., DMF or THF for polar intermediates).

- Temperature control (e.g., 60–80°C for annulation; room temperature for sulfonation).

- Catalyst use (e.g., K₂CO₃ or Cs₂CO₃ to deprotonate phenolic OH groups).

Yield improvements may require stepwise purification (e.g., column chromatography) to isolate intermediates before final cyclization.

How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities introduced by the sulfonyl and fluorine substituents?

Level: Basic

Answer:

- ¹H/¹³C NMR: The electron-withdrawing sulfonyl group deshields adjacent protons, causing downfield shifts (~7.5–8.5 ppm for aromatic protons). Fluorine atoms induce splitting patterns in ¹H NMR due to ¹H-¹⁹F coupling (e.g., doublets or triplets) . ¹⁹F NMR can directly confirm fluorine positions.

- IR Spectroscopy: Strong S=O stretching vibrations (~1350–1150 cm⁻¹) confirm sulfonyl groups. C-F stretches appear as sharp bands near 1100–1000 cm⁻¹.

- Mass Spectrometry (HRMS): Isotopic patterns (e.g., chlorine’s M+2 peak) and molecular ion peaks validate the molecular formula.

What challenges arise in determining the crystal structure of this compound using X-ray crystallography, and how can SHELX software address them?

Level: Advanced

Answer:

Challenges include:

- Poor crystal quality due to flexibility of the chromene ring or sulfonyl group. Solutions: Slow evaporation in mixed solvents (e.g., DCM/hexane) or vapor diffusion.

- Disorder in substituents: The 5,8-difluoro and sulfonyl groups may cause electron density ambiguities. SHELXL refinement tools allow modeling disorder via split positions or restraints .

- Twinned crystals: SHELXL’s twin refinement module (e.g., BASF parameter) can resolve overlapping reflections . For high-resolution data, HKLF 5 format in SHELXL enables robust handling of twinning.

How do the 5,8-difluoro substituents influence the electronic structure and reactivity of the chromene core?

Level: Advanced

Answer:

The electron-withdrawing fluorine atoms reduce electron density on the chromene ring, affecting:

- Reactivity: Increased susceptibility to nucleophilic attack at electron-deficient positions (e.g., C-2 or C-3).

- Aromaticity: Fluorine’s inductive effect may distort ring planarity, impacting π-π stacking in crystal packing or ligand-protein interactions.

- Spectroscopic properties: Fluorine’s electronegativity alters chemical shifts in NMR and vibrational frequencies in IR. Computational studies (DFT) can quantify these effects by analyzing frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

How should researchers address contradictory data in melting point or solubility measurements across studies?

Level: Advanced

Answer:

Contradictions often arise from:

- Purity issues: Use HPLC or DSC (Differential Scanning Calorimetry) to assess purity. Impurities lower melting points and alter solubility.

- Polymorphism: Screen for multiple crystalline forms via XRPD (X-ray powder diffraction). SHELX can refine polymorphic structures .

- Solvent effects: Report solubility with explicit solvent systems (e.g., DMSO vs. aqueous buffers). Use van’t Hoff analysis to quantify temperature-dependent solubility.

What computational methods are suitable for predicting the biological activity or stability of this compound?

Level: Advanced

Answer:

- Molecular Dynamics (MD): Simulate ligand-protein binding stability (e.g., with sulfonyl group as a hydrogen bond acceptor).

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ values) with activity trends.

- Degradation Studies: Use DFT to predict hydrolysis or oxidation pathways (e.g., sulfonyl group stability under acidic conditions).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.